An In-Depth Technical Guide to 3-Chloro-5-cyclopropylpyridine (CAS No. 1256803-11-8)
An In-Depth Technical Guide to 3-Chloro-5-cyclopropylpyridine (CAS No. 1256803-11-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-cyclopropylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information on its identity, physicochemical properties, a plausible synthetic approach, potential applications, and essential safety and handling protocols. The insights provided are grounded in established chemical principles and data from analogous structures, offering a valuable resource for researchers interested in utilizing this molecule in their synthetic endeavors.
Introduction and Chemical Identity
3-Chloro-5-cyclopropylpyridine is a substituted pyridine derivative characterized by the presence of a chlorine atom at the 3-position and a cyclopropyl group at the 5-position of the pyridine ring. Its unique structural features, combining the electronic properties of a halopyridine with the conformational rigidity and metabolic stability often conferred by a cyclopropyl moiety, make it an attractive scaffold for the synthesis of novel bioactive compounds.[1][2]
CAS Number: 1256803-11-8[3]
Molecular Formula: C₈H₈ClN
Molecular Weight: 153.61 g/mol
IUPAC Name: 3-chloro-5-cyclopropylpyridine
Physicochemical and Spectroscopic Properties
| Property | Value/Information | Source |
| Appearance | Expected to be a liquid or low-melting solid. | General knowledge of similar compounds |
| Boiling Point | Not available (Predicted to be in the range of 200-250 °C at atmospheric pressure) | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). | General knowledge of similar compounds |
| pKa | Not available (Pyridine has a pKa of ~5.2; substitution will influence this value) | |
| LogP | Not available (Predicted to be in the range of 2.0-3.0) | |
| ¹H NMR | Specific data not available. Expected signals would include aromatic protons on the pyridine ring and protons of the cyclopropyl group. | |
| ¹³C NMR | Specific data not available. Expected signals would correspond to the carbon atoms of the pyridine and cyclopropyl rings. | |
| Mass Spec (MS) | Specific data not available. The molecular ion peak (M+) would be expected at m/z 153 and 155 in an approximate 3:1 ratio due to the chlorine isotopes. | |
| Infrared (IR) | Specific data not available. Characteristic peaks would include C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Cl stretching. |
Synthesis and Reaction Chemistry
A specific, validated synthetic protocol for 3-Chloro-5-cyclopropylpyridine is not detailed in the available scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridines.[4][5] A potential approach could involve the introduction of the cyclopropyl group onto a pre-existing chloropyridine scaffold via a cross-coupling reaction.
Proposed Synthetic Pathway
A feasible strategy could start from a dihalopyridine, such as 3,5-dichloropyridine or 3-bromo-5-chloropyridine, followed by a selective cross-coupling reaction with a cyclopropylboronic acid or a related organometallic reagent. The choice of catalyst and reaction conditions would be crucial to achieve regioselectivity.
Caption: Proposed Suzuki cross-coupling reaction for the synthesis of 3-Chloro-5-cyclopropylpyridine.
Generalized Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for a Suzuki cross-coupling reaction to synthesize 3-Chloro-5-cyclopropylpyridine. This protocol is for illustrative purposes only and would require optimization.
Materials:
-
3,5-Dichloropyridine
-
Cyclopropylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add 3,5-dichloropyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Chloro-5-cyclopropylpyridine.
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle of the Suzuki reaction.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the limiting dihalopyridine.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Chloro-5-cyclopropylpyridine are of significant interest in medicinal chemistry.
-
Cyclopropyl Group: The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2][6] Its rigid nature can also lock the molecule into a bioactive conformation.
-
Chloropyridine Scaffold: The chloropyridine moiety is a common feature in many pharmaceuticals.[7] The chlorine atom can act as a key binding element through halogen bonding and serves as a handle for further functionalization via cross-coupling reactions to build more complex molecules.[4][5]
Given these properties, 3-Chloro-5-cyclopropylpyridine is a valuable building block for the synthesis of compound libraries for screening against various biological targets. It can be envisioned as a key intermediate in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.
Caption: Potential derivatization of the 3-Chloro-5-cyclopropylpyridine scaffold.
Safety and Handling
As a halogenated pyridine derivative, 3-Chloro-5-cyclopropylpyridine should be handled with care in a well-ventilated laboratory fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Potential Hazards (based on analogous compounds):
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-Chloro-5-cyclopropylpyridine (CAS No. 1256803-11-8) represents a promising, yet underexplored, building block for medicinal chemistry and materials science. While detailed experimental data is sparse, its structural components suggest significant potential for the development of novel compounds with desirable pharmacological properties. This guide provides a foundational understanding of its characteristics, a plausible synthetic strategy, and essential safety information to aid researchers in its handling and application. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential.
References
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
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ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]
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Gleason, J. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Retrieved from [Link]
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Engle, K. M., & Chen, J. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 755-761. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. Retrieved from [Link]
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ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
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ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
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ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
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PubMed. (2016). Synthesis and characterization of divinyl-fumarate poly-ε-caprolactone for scaffolds with controlled architectures. Journal of Tissue Engineering and Regenerative Medicine. Retrieved from [Link]
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Indian Patent Office. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]
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Google Patents. (n.d.). ( 12 ) United States Patent. Retrieved from [Link]
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PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
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